molecular formula C45H88NO11P B594314 sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate CAS No. 147867-65-0

sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate

Cat. No.: B594314
CAS No.: 147867-65-0
M. Wt: 850.2 g/mol
InChI Key: ULSDQCPIMGVPAF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

MPEG-2000-DSPE, a phospholipid polyethylene glycol (PEG) conjugate, primarily targets liposomes . Liposomes are small spherical vesicles that can encapsulate various types of drugs, enhancing their delivery to specific cells or tissues .

Mode of Action

MPEG-2000-DSPE interacts with liposomes by integrating into their lipid bilayer . The hydrophilic PEG chain of MPEG-2000-DSPE extends into the aqueous environment, while the hydrophobic DSPE tail anchors into the lipid bilayer . This interaction increases the hydrophilicity of the liposome surface, which can prevent the liposomes from being recognized and cleared by the mononuclear phagocyte system (MPS), a part of the body’s immune system .

Biochemical Pathways

The primary biochemical pathway affected by MPEG-2000-DSPE involves the pharmacokinetics of drug-loaded liposomes . By increasing the hydrophilicity of liposome surfaces, MPEG-2000-DSPE can prolong the circulation time of these liposomes in the bloodstream . This extended circulation time can enhance the delivery of encapsulated drugs to pathological tissues .

Pharmacokinetics

MPEG-2000-DSPE significantly influences the absorption, distribution, metabolism, and excretion (ADME) properties of drug-loaded liposomes . Specifically, it improves the stability and longevity of liposomes in the bloodstream, thereby enhancing the bioavailability of the encapsulated drugs .

Result of Action

The integration of MPEG-2000-DSPE into liposomes results in the formation of ‘stealth’ liposomes . These liposomes can evade the MPS and remain in the bloodstream for extended periods . This allows for more efficient delivery of the encapsulated drugs to the target tissues, potentially improving the efficacy of these drugs .

Action Environment

The action of MPEG-2000-DSPE is influenced by various environmental factors. For instance, the stability of MPEG-2000-DSPE in liposomes can be affected by the pH and ionic strength of the surrounding medium . Furthermore, the temperature can impact the fluidity of the liposome membrane and thus the integration of MPEG-2000-DSPE . Therefore, careful consideration of these environmental factors is crucial for optimizing the use of MPEG-2000-DSPE in drug delivery systems .

Biochemical Analysis

Biochemical Properties

MPEG-2000-DSPE interacts with various biomolecules to exert its effects. It is a derivative of phosphatidylethanolamine and is used to increase the circulation time of liposomes and lipid nanoparticles (LNPs) in vivo . The hydrophilic PEG chains decrease interactions with the reticular-endothelial system and increase the size of the particles, both of which result in a lowered clearance rate from the body .

Cellular Effects

MPEG-2000-DSPE has significant effects on various types of cells and cellular processes. It influences cell function by increasing the hydrophilicity on the surface of liposomes, consequently increasing the longevity of liposomes in the blood circulation . This can have significant impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of MPEG-2000-DSPE involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The hydrophilic PEG chains decrease interactions with the reticular-endothelial system and increase the size of the particles, both of which result in a lowered clearance rate from the body .

Temporal Effects in Laboratory Settings

The effects of MPEG-2000-DSPE change over time in laboratory settings. It has been shown that the binding site (amide bond) between hydrophilic PEG and hydrophobic DSPE fragment may be the key for recognizing and mediating the scavenging of PEGylated nanomedicines by anti-PEG IgM .

Dosage Effects in Animal Models

The effects of MPEG-2000-DSPE vary with different dosages in animal models. Studies have shown that repeated injections of PEGylated nanomedicines can lead to an accelerated clearance of the next dose of PEGylated nanomedicines, which is referred to as the accelerated blood clearance (ABC) phenomenon .

Metabolic Pathways

MPEG-2000-DSPE is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

MPEG-2000-DSPE is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

It is known that it can form micelles in water, and the critical micelle concentration (CMC) is 102 times lower than that of surfactants . This suggests that MPEG-2000-DSPE may localize in specific compartments or organelles within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DSPE-MPEG(550) typically involves the conjugation of DSPE with MPEG through a covalent bond. The process begins with the activation of the carboxyl group of DSPE using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS). The activated DSPE is then reacted with MPEG in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP), to form the final product .

Industrial Production Methods

In industrial settings, the production of DSPE-MPEG(550) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified using techniques such as column chromatography or recrystallization to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

DSPE-MPEG(550) primarily undergoes substitution reactions due to the presence of reactive functional groups. The PEGylation process itself is a substitution reaction where the carboxyl group of DSPE is replaced by the MPEG chain .

Common Reagents and Conditions

Major Products

The major product of the PEGylation reaction is DSPE-MPEG(550), with the primary by-products being unreacted DSPE and MPEG .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-2000 (DSPE-PEG(2000))
  • 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-5000 (DSPE-PEG(5000))
  • 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-10000 (DSPE-PEG(10000))

Uniqueness

DSPE-MPEG(550) is unique due to its lower molecular weight MPEG chain, which provides different solubility and stability characteristics compared to its higher molecular weight counterparts. This makes it suitable for specific applications where a lower molecular weight PEGylated lipid is required .

Properties

CAS No.

147867-65-0

Molecular Formula

C45H88NO11P

Molecular Weight

850.2 g/mol

IUPAC Name

[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C45H88NO11P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-43(47)54-40-42(41-56-58(50,51)55-37-36-46-45(49)53-39-38-52-3)57-44(48)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h42H,4-41H2,1-3H3,(H,46,49)(H,50,51)

InChI Key

ULSDQCPIMGVPAF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC

Appearance

Physical solid

Purity

95+%

Related CAS

156543-00-9
147867-65-0

Synonyms

DSPE-MPEG-2000;  MPEG-2000-DSPE;  1,2-Distearoyl-phosphatidylethanolamine-methyl-polyethyleneglycol conjugate-2000

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate
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sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate
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sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate
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sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate
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sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate
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sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate

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